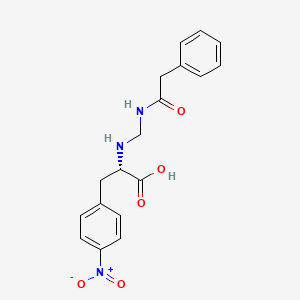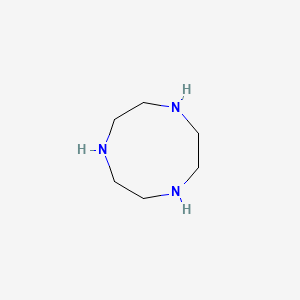
7-Fluorohexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluorohexadecanoic acid is a fluorinated fatty acid derivative It is a long-chain fatty acid with a fluorine atom substituted at the seventh carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluorohexadecanoic acid typically involves the fluorination of palmitic acid or its derivatives. One common method is the direct fluorination of palmitic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or chromatography to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-Fluorohexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
7-Fluorohexadecanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its effects on biological membranes and metabolic pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Fluorohexadecanoic acid involves its interaction with specific molecular targets and pathways. For example, it inhibits sphingosine biosynthesis and long-chain acyl-CoA synthetase, which are crucial enzymes in lipid metabolism. By inhibiting these enzymes, this compound can disrupt cellular processes, leading to effects such as reduced cell viability and altered lipid composition.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropalmitic acid: Another fluorinated fatty acid with the fluorine atom at the second carbon position.
4-Fluoropalmitic acid: Fluorinated at the fourth carbon position.
6-Fluoropalmitic acid: Fluorinated at the sixth carbon position.
Uniqueness
7-Fluorohexadecanoic acid is unique due to the specific position of the fluorine atom, which can result in distinct biological and chemical properties compared to other fluorinated palmitic acids. Its specific inhibition of certain enzymes and its potential therapeutic applications make it a compound of interest in various research fields.
Properties
CAS No. |
86581-30-8 |
|---|---|
Molecular Formula |
C16H31FO2 |
Molecular Weight |
274.41 g/mol |
IUPAC Name |
7-fluorohexadecanoic acid |
InChI |
InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h15H,2-14H2,1H3,(H,18,19) |
InChI Key |
BAELTDGXPDZFCH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCC(=O)O)F |
Canonical SMILES |
CCCCCCCCCC(CCCCCC(=O)O)F |
Synonyms |
7-fluoropalmitic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















